Imidafenacin (CAS 170105-16-5, KRP-197, ONO-8025) is a synthetic, orally active muscarinic receptor antagonist. It exhibits a high affinity for muscarinic acetylcholine (ACh) receptors, particularly the M3 and M1 subtypes. Imidafenacin is primarily investigated for its potential in urological research, specifically in the context of overactive bladder (OAB).
Imidafenacin is a pharmaceutical compound primarily used for the treatment of overactive bladder symptoms. Classified as a selective antagonist of the muscarinic acetylcholine receptors, it helps alleviate urinary urgency and frequency. The compound has been developed to provide therapeutic benefits while minimizing side effects commonly associated with anticholinergic medications.
Imidafenacin was first synthesized in the late 1990s and has since been the subject of various studies and clinical trials to evaluate its efficacy and safety profile. It is marketed under different brand names, including Uritos, particularly in Asian markets.
Imidafenacin belongs to the class of drugs known as antimuscarinics or anticholinergics. These agents work by blocking the action of acetylcholine on muscarinic receptors, which are involved in the regulation of bladder contraction.
The synthesis of imidafenacin can be achieved through several methods, primarily involving reactions between specific organic compounds. Key methods include:
The synthesis typically involves multiple steps including:
Imidafenacin has a complex molecular structure characterized by its unique arrangement of atoms which include:
The molecular formula for imidafenacin is , and its molecular weight is approximately 296.38 g/mol. The compound exhibits specific stereochemistry that contributes to its biological activity.
Imidafenacin undergoes several chemical reactions during its synthesis, primarily involving:
Imidafenacin functions by selectively blocking muscarinic receptors in the bladder, which inhibits involuntary contractions. This leads to an increase in bladder capacity and a reduction in urinary urgency.
Clinical studies have demonstrated that imidafenacin effectively reduces the frequency of urination episodes compared to other anticholinergic agents like tolterodine, establishing its efficacy in managing overactive bladder symptoms .
Imidafenacin is primarily used in clinical settings for:
Antimuscarinic agents have formed the cornerstone of pharmacotherapy for overactive bladder (OAB) for decades, targeting the aberrant detrusor muscle contractions driven by acetylcholine-mediated muscarinic receptor signaling. Early agents like oxybutynin and tolterodine provided symptomatic relief but exhibited non-selective receptor binding, resulting in high rates of systemic anticholinergic effects such as dry mouth (37–80%), constipation (7–23%), and cognitive disturbances. This lack of tissue selectivity stemmed from their broad affinity for M1–M5 muscarinic receptor subtypes distributed across multiple organ systems. Propiverine and flavoxate, developed subsequently, showed variable efficacy and were limited by inconsistent pharmacokinetics and marginal clinical benefits over placebo. The evolution of OAB therapeutics thus shifted toward subtype-selective agents to minimize off-target effects while maintaining efficacy. Solifenacin and darifenacin represented advances with moderate M3 receptor preference (M3 being the primary mediator of detrusor contraction), yet still demonstrated significant residual binding to salivary M3 receptors and cardiac M2 receptors. This pharmacological trajectory highlighted an unresolved need for agents with enhanced bladder selectivity and optimized receptor subtype profiles to improve therapeutic adherence and long-term outcomes [4] [7].
Imidafenacin (KRP-197/ONO-8025) was engineered to overcome the selectivity limitations of earlier antimuscarinics. Its molecular design prioritized high-affinity antagonism for M3 and M1 receptors over M2 receptors, recognizing that M3 receptors directly mediate detrusor contraction, while M1 receptors in the bladder urothelium and central nervous system modulate acetylcholine release and afferent signaling. Preclinical studies revealed that imidafenacin exhibited a binding affinity ratio (Ki) of 1:3.8:48 for M3:M1:M2 receptors, contrasting sharply with oxybutynin (1:1.2:1.6) and solifenacin (1:4.7:18). This conferred organ-specific efficacy, as demonstrated in rat models where imidafenacin suppressed bladder contractions at 8.8-fold lower concentrations than those affecting salivary secretion—a selectivity index superior to tolterodine (5.0) and darifenacin (1.4) [4] [8] [9].
Additionally, imidafenacin’s physicochemical properties—moderate lipophilicity (log P = 2.5) and molecular weight (319.4 g/mol)—were optimized to limit blood-brain barrier penetration, reducing risks of cognitive impairment. Pharmacokinetic studies in humans confirmed a short elimination half-life (2.9 hours) but prolonged receptor binding duration in the bladder (3–6 hours) due to tissue-selective accumulation. This unique profile addressed critical therapeutic gaps: the need for agents with reduced systemic anticholinergic burdens and suitability for vulnerable populations, including the elderly and those with comorbid conditions like benign prostatic hyperplasia (BPH) [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7